4-(1H-pyrazol-1-yl)oxolan-3-ol 4-(1H-pyrazol-1-yl)oxolan-3-ol
Brand Name: Vulcanchem
CAS No.: 1849183-82-9
VCID: VC5279370
InChI: InChI=1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2
SMILES: C1C(C(CO1)O)N2C=CC=N2
Molecular Formula: C7H10N2O2
Molecular Weight: 154.169

4-(1H-pyrazol-1-yl)oxolan-3-ol

CAS No.: 1849183-82-9

Cat. No.: VC5279370

Molecular Formula: C7H10N2O2

Molecular Weight: 154.169

* For research use only. Not for human or veterinary use.

4-(1H-pyrazol-1-yl)oxolan-3-ol - 1849183-82-9

Specification

CAS No. 1849183-82-9
Molecular Formula C7H10N2O2
Molecular Weight 154.169
IUPAC Name 4-pyrazol-1-yloxolan-3-ol
Standard InChI InChI=1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2
Standard InChI Key HIRGWBVTTJZGEB-UHFFFAOYSA-N
SMILES C1C(C(CO1)O)N2C=CC=N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular framework of 4-(1H-pyrazol-1-yl)oxolan-3-ol consists of a five-membered oxolane ring fused to a pyrazole heterocycle. The oxolane ring adopts a puckered conformation, with the hydroxyl group at the 3-position introducing polarity and hydrogen-bonding capability. The pyrazole moiety, a five-membered aromatic ring containing two adjacent nitrogen atoms, contributes π-electron density and sites for potential intermolecular interactions.

The molecular formula is inferred as C₆H₈N₂O₂, derived from analogs such as 4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol (C₆H₇ClN₂O₂) and (3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol (C₈H₁₂N₂O₂). Key structural features include:

Spectroscopic and Computational Data

While experimental spectral data for 4-(1H-pyrazol-1-yl)oxolan-3-ol are scarce, computational predictions based on analogs suggest distinct NMR and IR signatures. For instance, the hydroxyl group is expected to produce a broad IR absorption near 3200–3600 cm⁻¹, while the pyrazole ring’s C=N stretching vibrations may appear at ~1600 cm⁻¹. Nuclear Overhauser effect (NOE) studies on stereoisomeric analogs, such as (3R,4R)-4-[(1-ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol, highlight the importance of spatial arrangement in determining reactivity and biological activity.

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol likely follows multi-step routes analogous to those used for substituted derivatives. A plausible pathway involves:

  • Oxolane Ring Formation: Cyclization of a diol precursor (e.g., 3,4-dihydroxybutyronitrile) under acidic conditions to form the oxolane backbone.

  • Pyrazole Introduction: Nucleophilic substitution or coupling reactions to attach the pyrazole moiety at the 4-position of the oxolane.

  • Hydroxyl Group Protection/Deprotection: Use of protecting groups (e.g., silyl ethers) during reactive steps to preserve the hydroxyl functionality.

Optimization Challenges

Key challenges in synthesizing 4-(1H-pyrazol-1-yl)oxolan-3-ol include:

  • Regioselectivity: Ensuring precise substitution at the oxolane’s 4-position.

  • Steric Hindrance: Managing spatial constraints during pyrazole attachment.

  • Yield Improvement: Optimizing reaction temperatures and catalysts (e.g., palladium complexes for cross-coupling).

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The hydroxyl group at C3 serves as a nucleophilic site, amenable to acylation or alkylation reactions. For example, treatment with acetic anhydride could yield the corresponding acetate ester, enhancing lipophilicity for pharmaceutical applications. The pyrazole ring’s nitrogen atoms act as Lewis bases, enabling coordination to metal ions or participation in hydrogen bonding with biological targets.

Oxidation and Reduction Pathways

  • Oxidation: The hydroxyl group may oxidize to a ketone, forming 4-(1H-pyrazol-1-yl)oxolan-3-one—a compound structurally characterized in PubChemLite (CID 132351136) .

  • Reduction: Catalytic hydrogenation of the pyrazole ring could yield saturated derivatives, though this risks altering aromaticity-dependent bioactivity.

Industrial and Research Applications

Pharmaceutical Intermediate

4-(1H-Pyrazol-1-yl)oxolan-3-ol’s versatility makes it a valuable intermediate in drug discovery. For example, its hydroxyl group can be functionalized to improve pharmacokinetic properties, while the pyrazole ring offers sites for structural diversification.

Agrochemical Development

Pyrazole-containing compounds are widely used in herbicides and insecticides. The oxolane ring’s oxygen atom may enhance soil mobility, making derivatives of 4-(1H-pyrazol-1-yl)oxolan-3-ol candidates for next-generation agrochemicals.

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBiological ActivityKey Differences
4-(4-Chloro-1H-pyrazol-1-yl)oxolan-3-olChloro substituent at pyrazole C4Enhanced kinase inhibitionIncreased electrophilicity
(3S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)oxolan-3-olMethyl groups at pyrazole C3, C5Improved metabolic stabilitySteric bulk alters receptor binding
(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-olEthyl group at pyrazole N1Anti-inflammatory activityStereochemistry influences potency

Future Research Directions

  • Stereochemical Studies: Resolving the compound’s stereochemistry and evaluating enantioselective bioactivity.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacological profiles.

  • Green Synthesis: Developing eco-friendly catalytic systems to improve synthetic efficiency.

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